molecular formula C22H27ClN4 B12207306 5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12207306
M. Wt: 382.9 g/mol
InChI Key: NAFOTAAJQTUKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, a cyclopentyl group, and a methyl group attached to a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as 4-chlorobenzaldehyde, tert-butylamine, and cyclopentanone, followed by cyclization and functional group modifications. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods like chromatography and crystallization are employed to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H27ClN4

Molecular Weight

382.9 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H27ClN4/c1-14-20(15-9-11-16(23)12-10-15)21-25-18(22(2,3)4)13-19(27(21)26-14)24-17-7-5-6-8-17/h9-13,17,24H,5-8H2,1-4H3

InChI Key

NAFOTAAJQTUKRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NC4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.